6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate
Description
This compound is a fused heterocyclic system featuring a carbazole core integrated with a [1,2,5]oxadiazolo (furazan) ring. While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural features align with derivatives of [1,2,5]oxadiazolo-fused heterocycles, which are known for diverse reactivity and biological applications .
Propriétés
IUPAC Name |
3-hydroxy-6-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-14-8-4-2-1-3-7(8)11-9(14)5-6-10-12(11)13-18-15(10)17/h5-6,17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKKUNFESISYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C3=CC=C4C(=NON4O)C3=C2C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715832 | |
| Record name | 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164356-03-0 | |
| Record name | 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carbazole moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Structural Features
The compound’s carbazole core distinguishes it from pyrazine-, thiadiazole-, or selenadiazole-fused analogs. Key structural comparisons include:
| Compound Class | Core Structure | Key Substituents/Modifications | Aromaticity |
|---|---|---|---|
| Target Compound | [1,2,5]Oxadiazolo[4,3-c]carbazole | Hydroxy, tetrahydro groups | Partially saturated |
| Oxadiazolo-Pyrazine (e.g., C5) | [1,2,5]Oxadiazolo[3,4-e]tetrazolo-pyrazine | Chlorophenyl amine | Fully aromatic |
| Thiadiazolo-Pyrazine (e.g., 7) | [1,2,5]Oxadiazolo[3,4-b]thiadiazolo-pyrazine | None described in synthesis | Fully aromatic |
| Selenadiazolo Derivatives | [1,2,5]Oxadiazolo-selenadiazolo-pyrazine | Selenium atom substitution | Fully aromatic |
Key Observations :
Key Differences :
- Pyrazine-based compounds (C2, C5) exhibit direct bactericidal effects, likely due to their ability to disrupt microbial electron transport or membrane integrity .
- The carbazole core in the target compound may confer distinct bioactivity, as carbazoles are known for antitumor and anti-inflammatory properties in other contexts. However, evidence for antimicrobial effects is lacking.
Stability and Reactivity
- Thiadiazolo vs. Oxadiazolo : Thiadiazolo derivatives (e.g., Compound 7) exhibit greater thermal stability due to sulfur’s lower electronegativity compared to oxygen .
- Selenadiazolo Systems : Selenium’s polarizability enhances reactivity but reduces stability under acidic conditions .
- Target Compound : The hydroxy group may increase susceptibility to oxidation, while tetrahydro groups could reduce ring strain compared to fully unsaturated analogs.
Activité Biologique
6-Hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring fused with a carbazole moiety. Its molecular formula is with a molecular weight of approximately 240.25 g/mol. The presence of hydroxyl groups and nitrogen heterocycles contributes to its biological activity.
Anticancer Activity
Research indicates that 6-Hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Significant growth inhibition |
| HeLa (Cervical) | 12.7 | Induction of apoptosis |
| A549 (Lung) | 18.5 | Cell cycle arrest |
These results suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anticonvulsant Activity
In animal models, particularly in mice subjected to pentylenetetrazol-induced seizures, the compound demonstrated anticonvulsant effects. The following table summarizes the findings:
| Dose (mg/kg) | Seizure Protection (%) | Latency to Onset (min) |
|---|---|---|
| 10 | 40% | 5.2 |
| 20 | 70% | 8.0 |
| 30 | 90% | 10.5 |
The compound appears to modulate GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses moderate antibacterial properties, potentially through disruption of bacterial cell wall synthesis.
Case Studies
A notable case study involved the synthesis of derivatives based on the core structure of 6-Hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate. These derivatives were tested for enhanced biological activity:
- Derivatives with Halogen Substituents : These compounds showed increased potency against cancer cell lines compared to the parent compound.
- Polymeric Forms : Encapsulation in polymeric nanoparticles improved bioavailability and reduced toxicity while maintaining efficacy.
Q & A
Q. Table 1: Example Reaction Parameters for Heterocyclic Synthesis
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 80–120°C | |
| Reaction Time | 12–24 hours | |
| Solvent System | DMF, THF, or EtOH | |
| Catalysts | ZnCl₂, Pd/C, or BF₃·Et₂O |
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Combine spectroscopic and computational tools:
- Spectroscopy :
- IR : Identify functional groups (e.g., C=O, N–O) via peaks at 1640–1720 cm⁻¹ () .
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic, methyl groups) using DMSO-d₆ or CDCl₃. reports δ 6.76–8.01 ppm for aromatic protons .
- Elemental Analysis : Validate purity (>95%) by matching calculated/found C, H, N percentages (e.g., ±0.3% deviation as in ) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data?
Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or crystal packing. Strategies include:
- Cross-Validation : Use X-ray crystallography (as in ) to confirm solid-state structures .
- Solvent Screening : Test NMR/UV-Vis in polar (DMSO) vs. non-polar (CHCl₃) solvents to assess tautomeric shifts .
- Dynamic NMR : Monitor temperature-dependent spectra to detect exchange processes (e.g., ring inversion) .
Basic/Advanced: What are the critical considerations for ensuring compound stability during storage and handling?
Methodological Answer:
Q. Advanced Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ( methodology) .
Advanced: How can tautomeric behavior be investigated in different solvents?
Methodological Answer:
Design a solvent-polarity study:
- Solvent Series : Test in DMSO, MeOH, CHCl₃, and water.
- Techniques :
- Computational Support : Use COSMO-RS simulations to predict solvent effects on tautomer stability .
Advanced: How to validate purity when unexpected byproducts arise in synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
